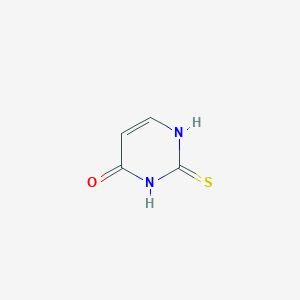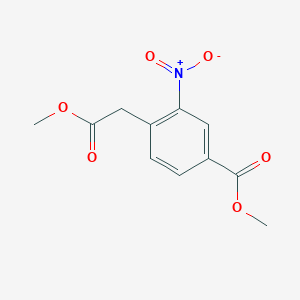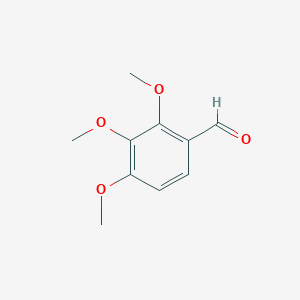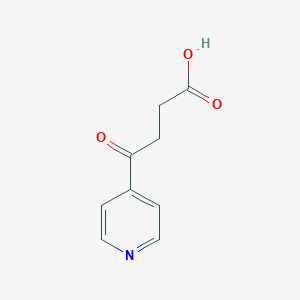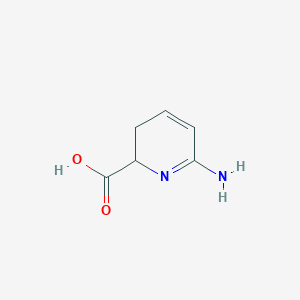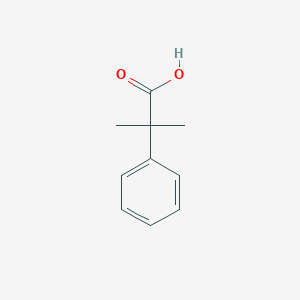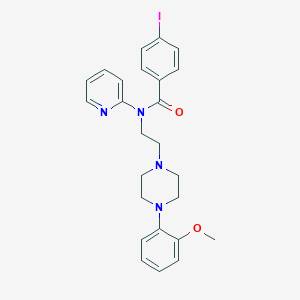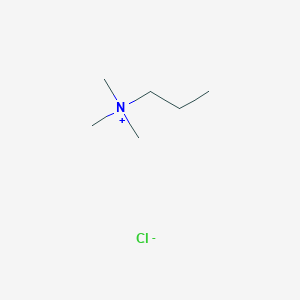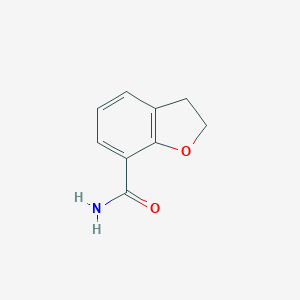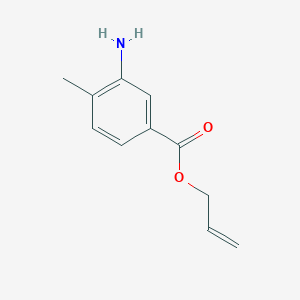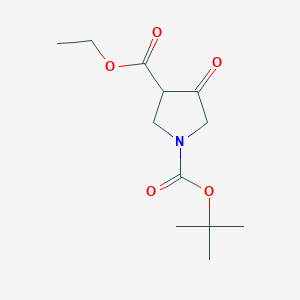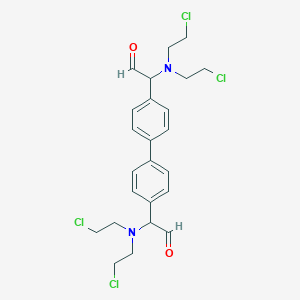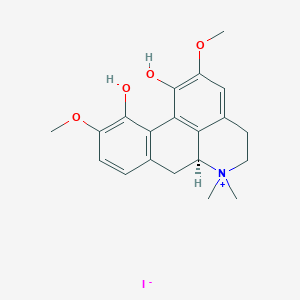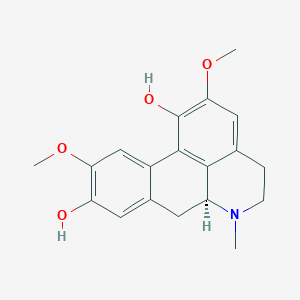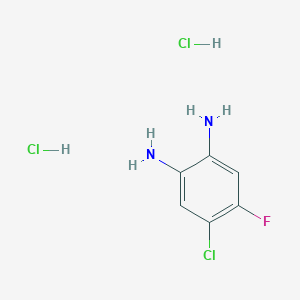
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in the field of organic chemistry due to their applications as intermediates in pharmaceuticals and other industries. The paper titled "Synthesis of 2,4-dichloro fluorobenzene" discusses the synthesis of a related compound, 2,4-dichlorofluorobenzene, which is used in the production of ciprofloxacin. The process involves diazotization of 2,4-dichloroaniline followed by substitution with fluorine ions. Although the paper does not directly address the synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride, similar diazotization and substitution reactions could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is crucial for their reactivity and properties. The paper on the chlorination of 4-methylbenzene-1,2-diamine reports X-ray crystal structure determinations for several chlorinated compounds. While 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride is not specifically mentioned, the structural analysis of related chlorinated compounds can provide valuable information on the potential molecular geometry and electronic distribution of the compound.
Chemical Reactions Analysis
The reactivity of chlorinated and fluorinated benzene derivatives is influenced by the presence of halogen atoms, which can activate the benzene ring towards further substitution reactions. The first paper describes the transformation products of chlorinated 4-methylbenzene-1,2-diamine, indicating that chlorination can lead to a variety of products depending on the reaction conditions. This suggests that the synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride might also involve multiple steps and could yield different products based on the specific conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives like 4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride are typically characterized by their melting points, boiling points, solubility, and stability. Although the papers provided do not directly discuss these properties for the compound , they do highlight the importance of purity and yield in the synthesis of related compounds . These factors are critical for the practical application and industrial production of such chemicals.
Wissenschaftliche Forschungsanwendungen
Fluorinated Compound Synthesis
- A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, is described. This synthesis avoids the high costs and toxic risks associated with palladium and phenylboronic acid, suggesting the efficiency of alternative pathways in synthesizing fluorinated compounds for pharmaceutical applications (Qiu et al., 2009).
Fluorinated Compounds in Cancer Treatment
- The article reviews the clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1), highlighting the importance of biomodulation to improve the effectiveness and reduce the toxicity of fluoropyrimidines in cancer treatment (Malet-Martino & Martino, 2002).
Fluorinated Compounds in Sensing Applications
- Nanostructured luminescent micelles incorporating fluorinated tags are investigated for their potential in sensing applications, including the detection of nitroaromatic and nitramine explosives. This research emphasizes the versatility of fluorinated compounds in creating sensitive and specific sensors for security and environmental monitoring (Paria et al., 2022).
Environmental Impact and Degradation
- The occurrence and toxicity of antimicrobial triclosan and its degradation by-products in the environment are reviewed, illustrating the environmental persistence and potential hazards of fluorinated compounds. This study underlines the need for understanding the environmental fate of such chemicals to mitigate their adverse effects (Bedoux et al., 2012).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.2ClH/c7-3-1-5(9)6(10)2-4(3)8;;/h1-2H,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOCMQJLTMEFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl3FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluorobenzene-1,2-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

